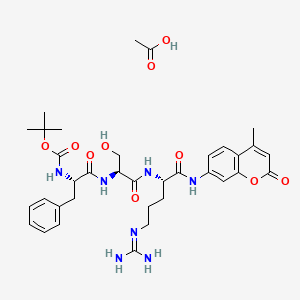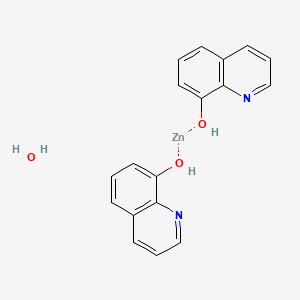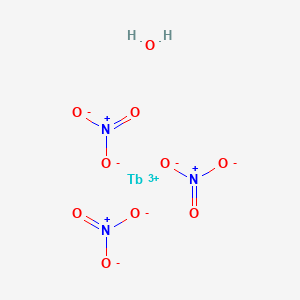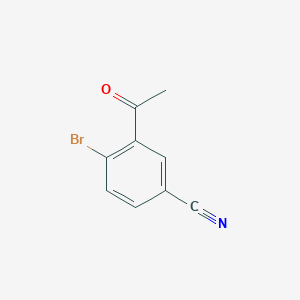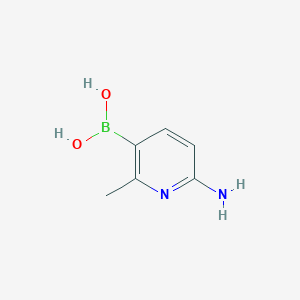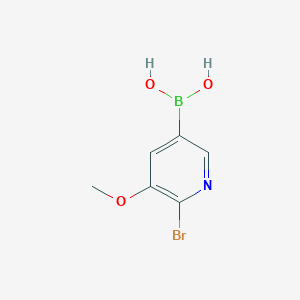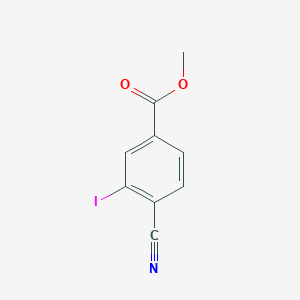
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid (6ATPBA) is a versatile and highly reactive organoboronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in the synthesis of a variety of compounds, such as peptides, nucleic acids, and carbohydrates. It is also used in the synthesis of polymers, dyes, and other materials. 6ATPBA has been used in numerous scientific research applications, including in the study of enzyme inhibition, drug delivery, and gene expression.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid involves the reaction of 6-Amino-2-(trifluoromethyl)pyridine with boronic acid in the presence of a coupling agent.
Starting Materials
6-Amino-2-(trifluoromethyl)pyridine, Boronic acid, Coupling agent
Reaction
Step 1: Dissolve 6-Amino-2-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane or ethanol., Step 2: Add boronic acid and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours or overnight., Step 4: Purify the product by column chromatography or recrystallization to obtain 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid.
Scientific Research Applications
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, nucleic acids, and carbohydrates. It has also been used in the synthesis of polymers, dyes, and other materials. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has been used in the study of enzyme inhibition, drug delivery, and gene expression. It has also been used in the synthesis of small molecules, such as drugs and drug targets.
Mechanism Of Action
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is a highly reactive organoboronic acid that reacts with a variety of molecules. It can react with amines, alcohols, and carboxylic acids to form boronate esters. It can also react with aldehydes and ketones to form boronic acid derivatives. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid can also act as a catalyst in a variety of reactions, such as the Wittig reaction and the Robinson annulation.
Biochemical And Physiological Effects
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is a highly reactive organoboronic acid that can react with a variety of molecules. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the inhibition of drug targets. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has also been shown to have an anti-inflammatory effect and to be cytotoxic to cancer cells.
Advantages And Limitations For Lab Experiments
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has several advantages for use in lab experiments. It is a highly reactive organoboronic acid that can be used in a variety of reactions. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid also has several limitations. It is highly reactive and can cause unwanted side reactions in some cases. It can also be toxic and can cause skin irritation.
Future Directions
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has a wide range of potential future applications. It could be used in the synthesis of novel drugs and drug targets. It could also be used in the development of new materials and polymers. Additionally, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid could be used in the study of enzyme inhibition, drug delivery, and gene expression. Finally, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid could be used in the development of new catalysts and in the synthesis of small molecules.
properties
IUPAC Name |
[6-amino-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-3(7(13)14)1-2-4(11)12-5/h1-2,13-14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZEOLRKHYBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)

